molecular formula C22H22N2O4 B11322086 N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322086
M. Wt: 378.4 g/mol
InChI Key: VXTQVGKNKUPQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a morpholine ring, a phenylethyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O4/c25-19-14-21(28-20-9-5-4-8-17(19)20)22(26)23-15-18(16-6-2-1-3-7-16)24-10-12-27-13-11-24/h1-9,14,18H,10-13,15H2,(H,23,26)

InChI Key

VXTQVGKNKUPQDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.